4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and chlorobenzyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes the condensation of 2-aminobenzimidazole with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). This is followed by cyclization with 2-methylphenylacetonitrile under acidic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group using nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaOCH3 in methanol (CH3OH) as a solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The chlorobenzyl and methylphenyl groups can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- **1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methanol
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide
Uniqueness
4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H22ClN3O |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H22ClN3O/c1-17-8-2-6-12-22(17)28-16-19(14-24(28)30)25-27-21-11-5-7-13-23(21)29(25)15-18-9-3-4-10-20(18)26/h2-13,19H,14-16H2,1H3 |
InChI Key |
WHMMPTODCRAAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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